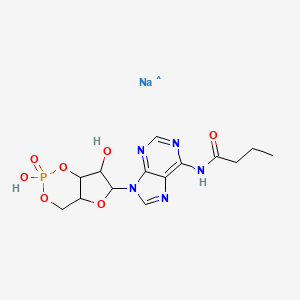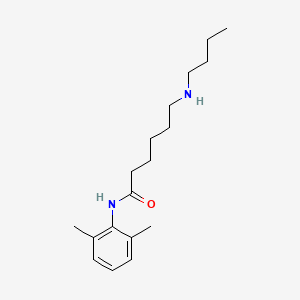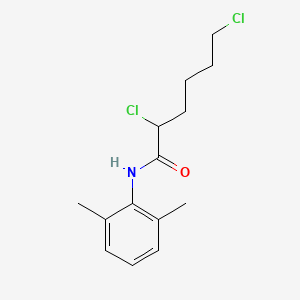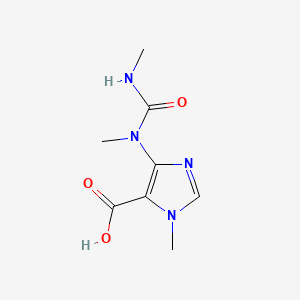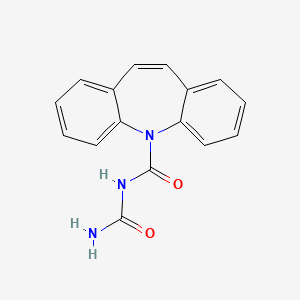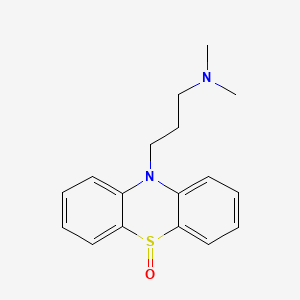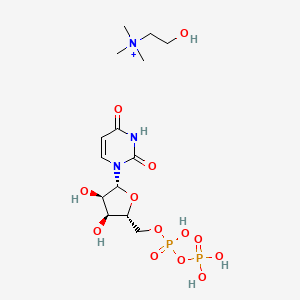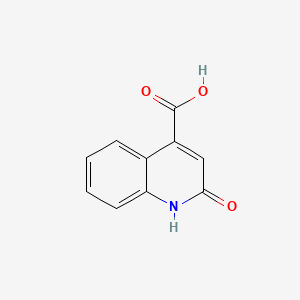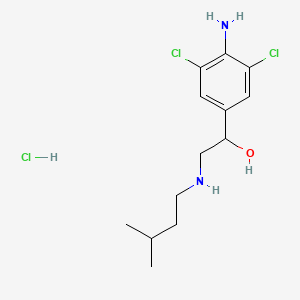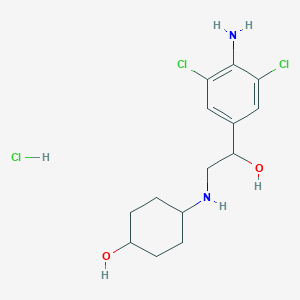
Fampridina Impureza 1 (Dalfampridina Impureza 1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine is a medication used to improve walking ability in patients with multiple sclerosis. The chemical name for Fampridine Impurity 1 is 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide .
Molecular Structure Analysis
The molecular formula of Fampridine Impurity 1 is C9H12N2O3 and its molecular weight is 196.2 . The SMILES representation of the molecule is O=C(CC(O)CO)NC1=CC=NC=C1 .Aplicaciones Científicas De Investigación
Tratamiento de la Esclerosis Múltiple (EM)
La dalfampridina se utiliza en el tratamiento de la Esclerosis Múltiple (EM), una enfermedad crónica que afecta al sistema nervioso central (SNC) y se caracteriza por inflamación, desmielinización y cambios degenerativos {svg_1}. Se ha encontrado que ejerce efectos positivos en la capacidad de caminar, la destreza de los dedos y la función cognitiva {svg_2}.
Mejora de la Discapacidad de Movilidad en Pacientes con EM
Se ha encontrado que la dalfampridina mejora significativamente la Discapacidad de Movilidad de los pacientes con EM {svg_3}. Aumenta la velocidad de movilidad de los pacientes en la Prueba de Caminata de 24 Minutos (T24FW) {svg_4}.
Seguridad y Efectos Secundarios
Si bien se ha encontrado que la dalfampridina es eficaz para tratar la EM y mejorar la discapacidad de movilidad, también tiene algunos efectos secundarios. Hubo diferencias significativas en la incidencia de efectos secundarios observados entre la dalfampridina y el placebo {svg_5} {svg_6}.
Mejora de la Capacidad de Caminar
La fampridina se utiliza para mejorar la capacidad de caminar en personas que tienen esclerosis múltiple {svg_7}. Este es un beneficio significativo ya que la EM a menudo causa problemas con la marcha y el movimiento {svg_8}.
Mejora de la Función Cognitiva
Se ha encontrado que la dalfampridina aumenta la puntuación de la Prueba de Modalidades de Dígitos Símbolos, lo que indica una mejora en la función cognitiva {svg_9}.
Mejora de la Destreza de los Dedos
Se ha encontrado que la dalfampridina aumenta la puntuación de la Prueba de Clavija de 9 Agujeros, lo que indica una mejora en la destreza de los dedos {svg_10}.
Mecanismo De Acción
Target of Action
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .
Mode of Action
In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .
Pharmacokinetics
These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.
Result of Action
The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .
Análisis Bioquímico
Biochemical Properties
Fampridine Impurity 1 plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Fampridine Impurity 1 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Fampridine Impurity 1 involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of Fampridine Impurity 1 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Fampridine Impurity 1 is involved in various metabolic pathways, interacting with several enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
Fampridine Impurity 1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fampridine Impurity 1 involves the conversion of 4-aminopyridine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-aminopyridine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminopyridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt solution to form the corresponding phenol.", "Step 3: Extract the phenol with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from methanol to obtain Fampridine Impurity 1." ] } | |
| 125583-33-7 | |
Fórmula molecular |
C6H5ClN2O |
Peso molecular |
156.57 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-chloro-4-Pyridinecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


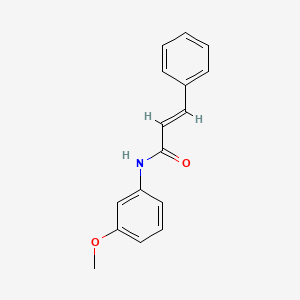
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
